![molecular formula C12H11FN2O3S2 B2511739 3-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)propanamide CAS No. 898405-67-9](/img/structure/B2511739.png)
3-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)propanamide, also known as Compound A, is a chemical compound that has shown potential in various scientific research applications.
Scientific Research Applications
- Applications :
- Prostate Cancer : Researchers have synthesized derivatives of this compound and evaluated their antiproliferative activity against prostate cancer cell lines (LNCaP and PC-3). It also showed inhibitory activity against the androgen receptor target gene prostate-specific antigen (PSA) in LNCaP cells .
Anticancer Research
Mechanism of Action
Target of Action
The primary target of the compound 3-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)propanamide is the androgen receptor . The androgen receptor plays a crucial role in the regulation of gene expression and affects cellular proliferation and differentiation in target tissues .
Mode of Action
3-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)propanamide interacts with its target, the androgen receptor, by inhibiting the receptor’s activity . This inhibition results in a decrease in the expression of androgen receptor target genes, such as the prostate-specific antigen (PSA) .
Biochemical Pathways
The compound 3-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)propanamide affects the androgen receptor signaling pathway . By inhibiting the androgen receptor, the compound disrupts the normal function of this pathway, leading to downstream effects such as decreased expression of target genes like PSA .
Result of Action
The molecular and cellular effects of 3-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)propanamide’s action include potent antiproliferative activity against certain cell lines . For example, the compound has been shown to selectively inhibit the growth of LNCaP cells, a line of human prostate cancer cells .
properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-(1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O3S2/c13-9-1-3-10(4-2-9)20(17,18)8-5-11(16)15-12-14-6-7-19-12/h1-4,6-7H,5,8H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQYSPPFBVDUBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CCC(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.